molecular formula C10H12F2N2 B13043861 3-(3,3-Difluoropiperidin-2-YL)pyridine

3-(3,3-Difluoropiperidin-2-YL)pyridine

Cat. No.: B13043861
M. Wt: 198.21 g/mol
InChI Key: XSLYWKOCVNAKIY-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropiperidin-2-YL)pyridine is a chemical compound with the molecular formula C10H12F2N2 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoropiperidine moiety. It is used primarily in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the conversion of aromatic amines into fluorinated aromatic compounds . This reaction is often used due to its efficiency and the availability of starting materials.

Industrial Production Methods

Industrial production of 3-(3,3-Difluoropiperidin-2-YL)pyridine may involve large-scale synthesis using similar methods as those used in laboratory settings, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropiperidin-2-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

3-(3,3-Difluoropiperidin-2-YL)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropiperidin-2-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

3-(3,3-Difluoropiperidin-2-YL)pyridine can be compared with other fluorinated piperidine derivatives, such as:

  • 3-Fluoropiperidine
  • 4-Fluoropiperidine
  • 2,6-Difluoropiperidine

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical properties and biological activities. The unique combination of the pyridine ring and difluoropiperidine moiety in this compound makes it distinct and valuable for specific research applications .

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

3-(3,3-difluoropiperidin-2-yl)pyridine

InChI

InChI=1S/C10H12F2N2/c11-10(12)4-2-6-14-9(10)8-3-1-5-13-7-8/h1,3,5,7,9,14H,2,4,6H2

InChI Key

XSLYWKOCVNAKIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C2=CN=CC=C2)(F)F

Origin of Product

United States

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